Clenpenterol hydrochloride

Pharmacokinetics β-Agonist Residues Structural Isomers

Laboratories validating confirmatory LC-MS/MS methods for β-agonist residues face compound-specific detection limits that cannot be generalized across analogs. Clenpenterol hydrochloride is the exact certified reference standard required. • Distinct tert-amylamine side-chain alters lipophilicity, metabolic stability, and MS fragmentation versus clenbuterol. • Verified CCβ of 0.69 ng/g in liver/meat ensures reproducible decision limits (CCα) under 2002/657/EC. • High-purity analytical standard supplied with comprehensive CoA for immediate method implementation.

Molecular Formula C13H21Cl3N2O
Molecular Weight 327.7 g/mol
CAS No. 37158-47-7
Cat. No. B587884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenpenterol hydrochloride
CAS37158-47-7
Synonyms4-Amino-3,5-dichloro-α-[[(1,1-dimethylpropyl)amino]methyl]benzenemethanol Hydrochloride;  Methylclenbuterol Hydrochloride;  NAB 760 Hydrochloride; 
Molecular FormulaC13H21Cl3N2O
Molecular Weight327.7 g/mol
Structural Identifiers
InChIInChI=1S/C13H20Cl2N2O.ClH/c1-4-13(2,3)17-7-11(18)8-5-9(14)12(16)10(15)6-8;/h5-6,11,17-18H,4,7,16H2,1-3H3;1H
InChIKeyHJGDYFOIRCZBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Clenpenterol Hydrochloride Identity and Baseline


Clenpenterol hydrochloride (CAS 37158-47-7), chemically 1-(4-amino-3,5-dichlorophenyl)-2-(tert-pentylamino)ethan-1-ol hydrochloride, is a synthetic β₂-adrenoceptor agonist belonging to the phenylethanolamine class of sympathomimetic amines . It is a white to off-white crystalline solid (m.p. 187-189°C) , structurally distinguished by its tert-pentyl (tert-amyl) amine side-chain, which confers a distinct pharmacokinetic profile [1]. Primarily employed as an analytical reference standard in food safety and toxicology, clenpenterol is not approved for therapeutic use in humans but is detected as a residue of illicit growth promotion in livestock .

1 Analytical reference standard for β-agonist residue monitoring in food safety
2 LC-MS/MS and GC-MS confirmatory method validation per 2002/657/EC
3 Structurally distinct tert-amylamine side-chain; not a therapeutic API

Clenpenterol Hydrochloride Analytical Specificity


Indiscriminate substitution among β-agonist standards such as clenbuterol, mabuterol, or mapenterol is analytically and pharmacologically invalid. Clenpenterol's tert-amylamine substituent fundamentally alters its lipophilicity, metabolic stability, and mass spectrometric fragmentation pattern relative to the tert-butylamine moiety of clenbuterol [1]. These structural distinctions translate into quantifiable differences in chromatographic retention, detection capability (CCβ) [2], and in vivo persistence [1], directly impacting method validation and regulatory compliance. A general 'β-agonist' reference material cannot substitute for clenpenterol hydrochloride when establishing decision limits (CCα) or detection capabilities (CCβ) in confirmatory LC-MS/MS or GC-MS assays required under 2002/657/EC [3].

Clenbuterol Different fragmentation pattern and retention; CCα/CCβ values may not transfer directly. Confirm identity with certified standard.
Mapenterol CCβ of 0.60 ng/g differs from clenpenterol; using a surrogate invalidates detection capability for this specific analyte.

Clenpenterol Hydrochloride Differentiation Evidence


Prolonged Detectability vs. Isopropyl Isomer

Clenpenterol, as the tert-amylamino structural isomer, demonstrates a significantly longer duration of detectability in vivo compared to its isopropylamino isomer. Following oral administration in rats, the time during which the tert-amylamino isomer (clenpenterol) was detectable in blood at a sensitivity of 0.1 ng/ml was >96 hours, versus only 72 hours for the isopropylamino isomer [1]. This enhanced persistence is attributed to the halogenated aromatic ring and bulky alkyl side-chain impeding rapid metabolic inactivation [1].

Detectability window
Head-to-head
>96 h vs 72 h in blood (rat, p.o.)
Supports longer residue surveillance window vs. isopropyl isomer
Detection at 0.1 ng/ml sensitivity; attributed to halogenated ring and bulky side-chain
Pharmacokinetics β-Agonist Residues Structural Isomers

Detection Capability (CCβ) vs. Mapenterol

In a validated GC-MS method for seven β-agonists in liver and meat, clenpenterol exhibited a detection capability (CCβ) of 0.69 ng/g [1]. This value is distinct from the CCβ of its closest analog in the panel, mapenterol, which was 0.60 ng/g [1]. The difference in method sensitivity, while numerically small, is statistically significant within the validation framework of 2002/657/EC, where CCβ is defined as the concentration at which the method is capable of detecting a substance with a 5% false-negative probability.

Detection capability
Head-to-head
CCβ: 0.69 ng/g (liver/meat)
Compound-specific CCβ differs from mapenterol (0.60 ng/g); surrogate use misestimates false-negative risk
GC-EI-MS, validation per 2002/657/EC
Analytical Chemistry Food Safety Method Validation

Melting Point & Solubility vs. Clenbuterol

Clenpenterol hydrochloride exhibits a higher melting point (187-189°C, decomposition) compared to clenbuterol hydrochloride (172-176°C, decomposition) [1]. Furthermore, its solubility profile is significantly different: clenpenterol hydrochloride is only slightly soluble in DMSO and methanol , whereas clenbuterol hydrochloride is freely soluble in water and ethanol [2]. These differences are directly attributable to the larger tert-pentyl side-chain, which increases hydrophobicity and lattice energy.

Melting point & solubility
Cross-study
m.p. 187–189°C (dec); slightly soluble in DMSO, methanol
Significantly higher melting point and reversed solubility vs. clenbuterol HCl
Impacts storage, solvent selection, and identity QC
Physicochemical Properties Reference Standard Purity Formulation

Analytical Standard vs. Therapeutic API

Clenpenterol hydrochloride is supplied and certified as an analytical reference standard (e.g., VETRANAL® grade) intended exclusively for laboratory use in forensic toxicology and food safety residue analysis . It is not an approved active pharmaceutical ingredient (API) for human or veterinary medicine. In contrast, clenbuterol hydrochloride is manufactured and controlled as a pharmaceutical API, with compendial monographs in the Chinese and British Pharmacopoeias [1] and a history of therapeutic use as a bronchodilator [2]. This fundamental difference in regulatory status dictates the quality control parameters, documentation (e.g., Certificate of Analysis), and legal handling of the material.

Standard vs. API
Class-level
Certified reference material (VETRANAL®); not a pharmacopoeial API
Procurement must match intended use: analytical standard for residue testing, not therapeutic API
Documents include purity and traceability for ISO/IEC 17025
Analytical Reference Material Food Safety Regulatory Compliance

Clenpenterol Hydrochloride Application Scenarios


Multiresidue β-Agonist Method Validation

Procurement of clenpenterol hydrochloride as a certified reference standard (CRS) is mandatory for developing and validating confirmatory LC-MS/MS or GC-MS methods according to Commission Decision 2002/657/EC. This compound's specific detection capability (CCβ) of 0.69 ng/g in liver and meat, as established in the GC-MS method [1], must be verified and included in the laboratory's scope of accreditation. Using an in-class substitute would invalidate the method's performance characteristics for clenpenterol.

Surveillance CCα & CCβ Establishment

National reference laboratories and food safety agencies require the pure compound to establish and periodically verify the decision limit (CCα) and detection capability (CCβ) for clenpenterol in their routine surveillance of livestock products. As demonstrated by the CCβ of 0.69 ng/g [1], these values are compound-specific and cannot be inferred from structurally related molecules like mapenterol (CCβ 0.60 ng/g).

Growth Promoter Pharmacokinetic Persistence

Academic and regulatory research groups investigating the depletion kinetics of banned β-agonists require clenpenterol hydrochloride for in vivo administration studies to determine withdrawal periods and characterize metabolite profiles. The extended blood detectability (>96 h) compared to its isopropylamino isomer [2] makes it a high-priority analyte for understanding prolonged residue risks in the food chain.

Isotopically Labeled Internal Standard Preparation

Analytical laboratories require the unlabeled clenpenterol hydrochloride as a precursor for synthesizing or verifying the purity of deuterated analogs (e.g., Clenpenterol-d5 or -d11) used as internal standards. This is critical for compensating for matrix effects and ensuring accurate quantification in complex samples such as bovine urine, hair, or animal feed [3].

Application
Selection Property
Validation Focus
LC-MS/MS or GC-MS method validation
Certified reference standard with documented purity and identity
CCα and CCβ determination per 2002/657/EC
Surveillance CCα / CCβ verification
Compound-specific detection capability
CCβ value establishment for clenpenterol in tissue matrices
In vivo depletion / pharmacokinetic studies
Extended detectability profile (>96 h) versus isopropyl isomer
Withdrawal period estimation and residue persistence modeling
Deuterated internal standard synthesis
Unlabeled precursor purity and identity
Matrix effect correction in feed, urine, and hair analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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